Benzyl (1-carbamoylcyclobutyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-carbamoylcyclobutyl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 1-carbamoylcyclobutylamine under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl (1-carbamoylcyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of benzyl amine derivatives.
Substitution: Formation of substituted benzyl carbamates.
Scientific Research Applications
Benzyl (1-carbamoylcyclobutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (1-carbamoylcyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, modifying proteins and enzymes by forming carbamate linkages. This modification can alter the activity and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyclobutyl group.
Cyclobutyl carbamate: Similar structure but lacks the benzyl group.
N-Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness: Benzyl (1-carbamoylcyclobutyl)carbamate is unique due to the presence of both the benzyl and cyclobutyl groups.
Properties
IUPAC Name |
benzyl N-(1-carbamoylcyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-11(16)13(7-4-8-13)15-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGUPEBQIVJBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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